

An In-depth Technical Guide to the Chemical Properties of Diacetamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetamide, also known as N-acetylacetamide, is an organic compound with the chemical formula C₄H₇NO₂. It is a white crystalline solid at room temperature and possesses a faint ester-like odor.[1] As a simple imide, diacetamide serves as a versatile reagent and intermediate in a variety of chemical syntheses, finding applications in the pharmaceutical and agrochemical industries.[2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of diacetamide, including detailed experimental protocols for its synthesis and the determination of its key characteristics, alongside spectroscopic data for its identification and characterization.

Physicochemical Properties

Diacetamide is a polar molecule soluble in water, ethanol, and ether.[1] Its key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C4H7NO2	[1]
Molar Mass	101.10 g/mol	[6]
Melting Point	75.5-76.5 °C	[1][7]
Boiling Point	222-223 °C	[1][7]
Density	1.3846 g/cm³ (rough estimate)	[1]
рКа	~10.5 - 12.15	[1][8]
Vapor Pressure	0.0959 mmHg at 25°C	[1]
Flash Point	101.8 °C	[1]
Refractive Index	1.4340 (estimate)	[1]

Synthesis and Purification

Diacetamide is most commonly synthesized by the acetylation of acetamide with acetic anhydride.

Experimental Protocol: Synthesis of Diacetamide

Materials:

- Acetamide
- Acetic anhydride
- Sulfuric acid (catalytic amount)
- Toluene
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Ethyl acetate



- Hexane
- Round-bottom flask with reflux condenser
- · Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Beakers and other standard laboratory glassware

Procedure:

- To a stirred mixture of acetamide (1 mole equivalent) in toluene, slowly add acetic anhydride (1.1 mole equivalents).
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Carefully wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic anhydride.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diacetamide.

Experimental Protocol: Purification by Recrystallization

Materials:

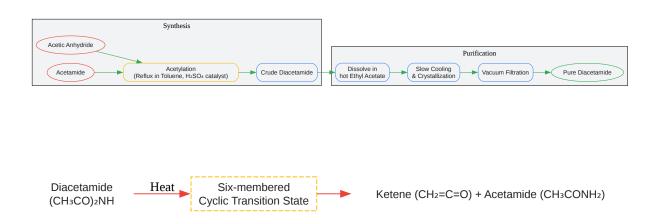


- · Crude diacetamide
- Ethyl acetate
- Hexane
- Erlenmeyer flask
- · Hot plate
- Ice bath
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve the crude diacetamide in a minimal amount of hot ethyl acetate.
- If any insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
- Dry the crystals in a vacuum oven to remove any residual solvent.





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